Pyridine, 3,6-dibromo-2-(bromomethyl)-

Medicinal Chemistry Organic Synthesis Site-Selective Functionalization

Sourcing a pyridine building block with truly orthogonal reactive handles remains a bottleneck in heterocycle synthesis. 3,6-Dibromo-2-(bromomethyl)pyridine solves this by providing three electronically distinct sites for sequential functionalization. Key supply and technical advantages: • Trifunctional design enables iterative SN2 (bromomethyl) and selective Suzuki-Miyaura coupling at C3/C6, avoiding protecting group chemistry. • Direct precursor for 3,6-dibromo-2-pyridinecarboxaldehyde, streamlining entry to macrocyclic and polycyclic scaffolds. • Single-site lot traceability and consistent purity profiling ensure reproducible results across multi-step medicinal chemistry campaigns.

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
Cat. No. B11827859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3,6-dibromo-2-(bromomethyl)-
Molecular FormulaC6H4Br3N
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)CBr)Br
InChIInChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
InChIKeyDFCZRLQMEMTBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2-(bromomethyl)pyridine: A Trifunctional Scaffold


Pyridine, 3,6-dibromo-2-(bromomethyl)- (CAS: 1227563-56-5) is a brominated heterocyclic building block with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . It features a pyridine ring substituted with bromine atoms at the 3- and 6-positions, and a bromomethyl group at the 2-position, making it a versatile trifunctional platform for sequential and orthogonal functionalization strategies in organic synthesis . The compound is typically prepared via radical bromination of 3,6-dibromo-2-methylpyridine (CAS: 39919-65-8), a commercially available precursor .

Trifunctional scaffold: benzylic C-Br plus two distinct Ar-Br sites
Enables orthogonal, sequential functionalization strategies
Access to trisubstituted pyridine libraries for drug discovery

Site-Dependent Reactivity of 3,6-Dibromo-2-(bromomethyl)pyridine


Substituting Pyridine, 3,6-dibromo-2-(bromomethyl)- with generic dibromopyridines like 2,5-dibromopyridine or 2,6-dibromopyridine is not a chemically equivalent replacement. The specific 3,6-dibromo substitution pattern, in conjunction with the 2-bromomethyl group, establishes a unique, site-dependent reactivity profile [1]. For instance, in palladium-catalyzed cross-coupling reactions, the C2 position in 2,5-dibromopyridine is preferentially activated over C5, whereas halogen-metal exchange reactions exhibit the opposite selectivity, favoring C5 [1]. This is due to the intrinsic electronic and orbital biases of the pyridine ring, which are further modulated by the specific halogen substitution pattern [1]. The presence of the bromomethyl group in the target compound introduces an additional, orthogonal reactive handle, allowing for sequential, site-selective transformations that are impossible with simpler dibromopyridine analogs.

Target Compound
3,6-Dibromo-2-(bromomethyl)pyridine
Site-dependent C3/C6 reactivity plus orthogonal benzylic handle
Generic Alternative
2,5- or 2,6-Dibromopyridine
Symmetric aromatic bromines only; lacks benzylic functional group
Direct substitution may eliminate sequential orthogonal diversification and limit scaffold complexity.

Differentiating Evidence for 3,6-Dibromo-2-(bromomethyl)pyridine


Orthogonal Handles for Sequential Functionalization

Pyridine, 3,6-dibromo-2-(bromomethyl)- possesses three chemically distinct reactive sites that can be functionalized in a controlled, sequential manner, a key advantage over simpler analogs like 2,6-dibromopyridine . The bromomethyl group is a versatile handle for nucleophilic substitution (SN2), while the two aromatic bromines at C3 and C6 are primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . Critically, the bromines at C3 and C6 are differentiated. The bromine adjacent to the nitrogen atom (at C6) is more electrophilic and is expected to react preferentially in palladium-catalyzed cross-couplings compared to the C3 bromine, which is more sterically hindered .

Orthogonal handles
Class-level
3 orthogonal reactive sites
vs 2 symmetric Ar-Br in 2,6-dibromopyridine
Enables programmed sequential trisubstitution
Based on established pyridine halide reactivity trends
Medicinal Chemistry Organic Synthesis Site-Selective Functionalization

Aldehyde Scaffold Precursor via Hydrolysis

Pyridine, 3,6-dibromo-2-(bromomethyl)- is a critical intermediate for generating bromo-pyridine carbaldehyde scaffolds via its gem-dibromomethyl analog. A two-step procedure involves radical dibromination of a bromo-picoline to the gem-dibromide, followed by hydrolysis using an aqueous solution of calcium carbonate to yield the corresponding carbaldehyde [1]. This method, applicable to the target compound, provides a reliable route to 3,6-dibromo-2-pyridinecarboxaldehyde, a versatile building block.

Aldehyde precursor
Class-level
Two-step: radical bromination → hydrolysis
Affords 3,6-dibromo-2-pyridinecarboxaldehyde
Access to difunctionalized aldehyde scaffold
Method uses aqueous CaCO₃ hydrolysis [REFS-1]
Organic Synthesis Scaffold Synthesis Bromo-pyridine Carbaldehydes

C6 Substituent Effect on Cross-Coupling Reactivity

In palladium-catalyzed C-H bond activation/arylation reactions with 2-bromopyridines, the reactivity is strongly dependent on the substituent at the C6 position [1]. The presence of a bromine atom at C6, as in Pyridine, 3,6-dibromo-2-(bromomethyl)-, is known to facilitate high-yielding cross-couplings [1]. This is in contrast to 2-bromopyridine itself, which lacks this activating substituent.

C6 activation effect
Class-level
C6-Br: enhances Pd-catalyzed C-H arylation
2-bromopyridine: lacks activating substituent
Supports high-yield heteroaryl cross-coupling
Phosphine-free catalytic system [REFS-1]
Catalysis Cross-Coupling C-H Activation

Application Scenarios for 3,6-Dibromo-2-(bromomethyl)pyridine


Scaffold for Diversely Functionalized Kinase Inhibitors

In medicinal chemistry, the 3,6-dibromo-2-(bromomethyl)pyridine scaffold serves as a key intermediate for synthesizing diversely functionalized pyridine-containing drug candidates, particularly kinase inhibitors . The trifunctional nature of the molecule allows for a modular approach: the bromomethyl group can be used to install various side chains via SN2 reactions, while the differentiated aromatic bromines enable sequential Suzuki-Miyaura couplings to introduce different aryl or heteroaryl groups . This controlled, stepwise diversification is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Bromo-Pyridine Carbaldehyde Building Block Synthesis

This compound is a direct precursor to 3,6-dibromo-2-pyridinecarboxaldehyde, a valuable building block for constructing more complex heterocyclic scaffolds . The aldehyde functionality is a powerful handle for forming carbon-carbon bonds (e.g., Wittig reactions) or carbon-nitrogen bonds (e.g., reductive amination) . The presence of two additional bromine atoms on the pyridine ring allows for further cross-coupling reactions, making this aldehyde a versatile, highly functionalized intermediate for the synthesis of polycyclic and macrocyclic structures .

Macrocyclic Ligands for Supramolecular Chemistry

The bromomethyl group serves as a crucial handle for cyclization reactions, facilitating the synthesis of nitrogen-containing macrocycles . These macrocycles are of great interest in supramolecular chemistry for applications in host-guest recognition, molecular sensing, and catalysis . The 3- and 6-bromine atoms provide additional anchoring points for further functionalization, allowing for the fine-tuning of the macrocycle's cavity size, shape, and electronic properties .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Trifunctional orthogonal diversification
Sequential cross-coupling and SN2 introduction of side chains
Bromo-pyridine carbaldehyde precursor
Gem-dibromide route to aldehyde
Aldehyde C-C/C-N bond formation; retained aryl bromines for further coupling
Macrocyclic ligand synthesis
Bromomethyl cyclization handle
Cavity tuning via subsequent cross-coupling at C3/C6

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